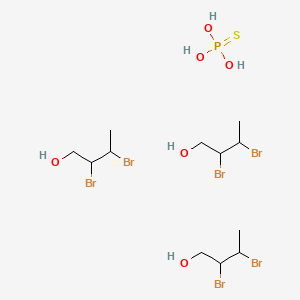
2,3-Dibromobutan-1-ol;trihydroxy(sulfanylidene)-lambda5-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromobutan-1-ol;trihydroxy(sulfanylidene)-lambda5-phosphane is a complex organic compound that features both bromine and phosphorus atoms in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromobutan-1-ol typically involves the bromination of butan-1-ol. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the 2 and 3 positions of the butan-1-ol molecule. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light.
For the preparation of trihydroxy(sulfanylidene)-lambda5-phosphane, a phosphorus-containing precursor is reacted with a sulfur source under specific conditions to introduce the sulfanylidene group. The reaction conditions may involve the use of a solvent, temperature control, and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2,3-Dibromobutan-1-ol;trihydroxy(sulfanylidene)-lambda5-phosphane involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as distillation or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dibromobutan-1-ol;trihydroxy(sulfanylidene)-lambda5-phosphane undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in 2,3-Dibromobutan-1-ol can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atoms can be reduced to form butan-1-ol derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of 2,3-dibromobutanal or 2,3-dibromobutanoic acid.
Reduction: Formation of butan-1-ol or its derivatives.
Substitution: Formation of 2,3-dihydroxybutan-1-ol or other substituted derivatives.
Applications De Recherche Scientifique
2,3-Dibromobutan-1-ol;trihydroxy(sulfanylidene)-lambda5-phosphane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,3-Dibromobutan-1-ol;trihydroxy(sulfanylidene)-lambda5-phosphane involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the sulfanylidene group play a crucial role in its reactivity and binding affinity. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects through specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dibromobutan-1-ol: Similar in structure but with bromine atoms at different positions.
2,3-Dimethoxypropan-1-ol: Contains methoxy groups instead of bromine atoms.
2,3-Dibromo-1-propanol: A shorter chain analog with similar bromine substitution.
Uniqueness
2,3-Dibromobutan-1-ol;trihydroxy(sulfanylidene)-lambda5-phosphane is unique due to the presence of both bromine and phosphorus atoms in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
64375-05-9 |
|---|---|
Formule moléculaire |
C12H27Br6O6PS |
Poids moléculaire |
809.8 g/mol |
Nom IUPAC |
2,3-dibromobutan-1-ol;trihydroxy(sulfanylidene)-λ5-phosphane |
InChI |
InChI=1S/3C4H8Br2O.H3O3PS/c3*1-3(5)4(6)2-7;1-4(2,3)5/h3*3-4,7H,2H2,1H3;(H3,1,2,3,5) |
Clé InChI |
GUQJOHBCSLWWMN-UHFFFAOYSA-N |
SMILES canonique |
CC(C(CO)Br)Br.CC(C(CO)Br)Br.CC(C(CO)Br)Br.OP(=S)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


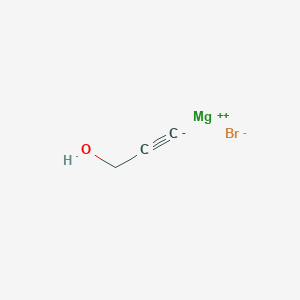

![6-(3-Hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.0]heptan-3-OL](/img/structure/B14505272.png)
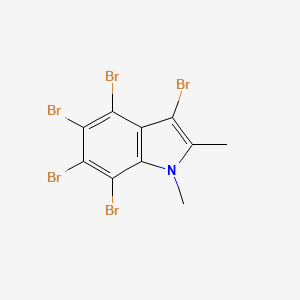
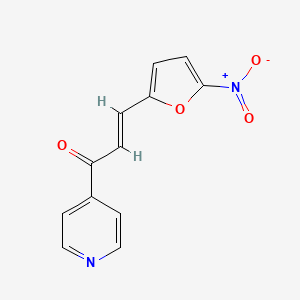


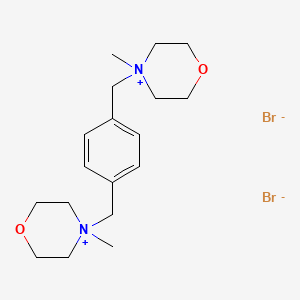
![[(Prop-2-en-1-yl)sulfanyl]methanol](/img/structure/B14505320.png)
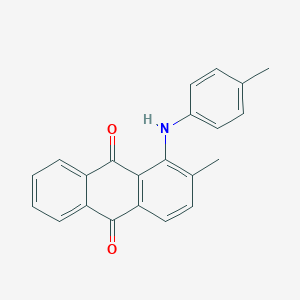

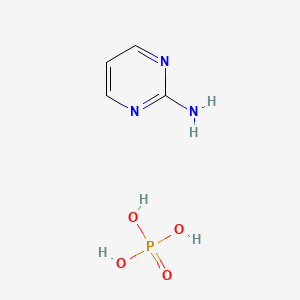
![4-(2-benzo[c]acridin-7-ylethenyl)-N,N-dimethylaniline](/img/structure/B14505344.png)
silane](/img/structure/B14505345.png)
